molecular formula C8H10F2N4O4 B1673864 2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1h-imidazol-1-yl)propanamide CAS No. 121077-11-0

2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1h-imidazol-1-yl)propanamide

Cat. No.: B1673864
CAS No.: 121077-11-0
M. Wt: 264.19 g/mol
InChI Key: VOXUFOPZGRTSJY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

KU-2285 is synthesized through a multi-step process involving the introduction of a fluorinated substituent at the N’ position of the 2-nitroimidazole ring. The key steps include:

Industrial Production Methods

Industrial production of KU-2285 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated purification systems are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

KU-2285 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1h-imidazol-1-yl)propanamide is a fluorinated nitroimidazole derivative with potential applications in various scientific research fields. It is also known as KU-2285 and has the Chemical Abstracts Service (CAS) registry number 121077-11-0 .

Chemical Information

  • Molecular Formula: C8H10F2N4O4C_8H_{10}F_2N_4O_4
  • Molecular Weight: 264.186 g/mol
  • Density: 1.6 g/cm3
  • IUPAC Name: 2,2-difluoro-N-(2-hydroxyethyl)-3-(2-nitroimidazol-1-yl)propanamide
  • InChI: InChI=1S/C8H10F2N4O4/c9-8(10,6(16)11-2-4-15)5-13-3-1-12-7(13)14(17)18/h1,3,15H,2,4-5H2,(H,11,16)
  • SMILES: C1=CN(C(=N1)N+[O-])CC(C(=O)NCCO)(F)F

Potential Applications

While the provided search results do not specify concrete applications, the compound's structure gives clues regarding its potential use in scientific research:

  • Nitroimidazole Moiety: Nitroimidazoles are a class of compounds known for their antimicrobial and radiosensitizing properties . They have been extensively studied for their ability to selectively target hypoxic cells, which are often found in tumors and are resistant to conventional therapies. Therefore, this compound may be investigated as a potential radiosensitizer or as a building block for developing novel therapeutics targeting hypoxic environments.
  • Fluorinated Propanamide Moiety: The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. The difluorinated propanamide group could enhance the compound's ability to cross cell membranes or increase its resistance to enzymatic degradation. These properties are crucial in drug development and could make this compound a valuable tool for studying the effects of fluorination on drug efficacy and bioavailability.
  • Hydroxyethyl Group: The hydroxyethyl group introduces a site for potential derivatization or conjugation with other molecules. This could be used to modify the compound's properties or to attach it to a carrier molecule for targeted drug delivery.

Mechanism of Action

KU-2285 exerts its effects by targeting hypoxic tumor cells, which are typically resistant to radiotherapy. The compound enhances the sensitivity of these cells to radiation by:

Comparison with Similar Compounds

KU-2285 is compared with other radiosensitizers such as:

KU-2285 stands out due to its superior radiosensitizing capacity and lower toxicity compared to these compounds, making it a valuable candidate for further research and clinical application .

Biological Activity

2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1H-imidazol-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C8H10F2N4O4 and a molecular weight of approximately 264.19 g/mol, this compound is characterized by the presence of a nitroimidazole moiety, which is known for its biological significance.

Chemical Structure

The structure of this compound can be represented as follows:

Structure C8H10F2N4O4\text{Structure }\quad \text{C8H10F2N4O4}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antiviral properties, mechanism of action, and potential therapeutic applications.

Antiviral Properties

Research has indicated that compounds containing nitroimidazole groups exhibit significant antiviral activity. For instance, nitroimidazoles are known to inhibit viral replication by interfering with nucleic acid synthesis. The compound has shown promise against several viral strains, including those responsible for respiratory infections and other viral diseases.

Table 1: Antiviral Activity of Nitroimidazole Derivatives

Compound NameViral Strain TargetedIC50 (μM)Reference
This compoundInfluenza A0.35
EF5 (related nitroimidazole)EMT6 TumorsN/A
IM18DENV-2>10

The mechanism by which this compound exerts its biological effects appears to involve the reduction and binding of nitroimidazoles to cellular macromolecules under hypoxic conditions. This characteristic makes it useful for detecting hypoxia in tissues, which is particularly relevant in cancer research .

Case Studies

Several studies have documented the pharmacological effects and biodistribution of related nitroimidazole compounds. For example, a study on EF5 demonstrated its utility as a hypoxia detector in tumors, highlighting the relevance of nitroimidazole derivatives in oncology .

Case Study: EF5 Biodistribution

  • Objective : To assess the biodistribution of EF5 in tumor-bearing mice.
  • Findings : High levels of radioactivity were observed in liver and tumor tissues post-administration, indicating effective targeting and potential therapeutic applications in cancer treatment.

Properties

CAS No.

121077-11-0

Molecular Formula

C8H10F2N4O4

Molecular Weight

264.19 g/mol

IUPAC Name

2,2-difluoro-N-(2-hydroxyethyl)-3-(2-nitroimidazol-1-yl)propanamide

InChI

InChI=1S/C8H10F2N4O4/c9-8(10,6(16)11-2-4-15)5-13-3-1-12-7(13)14(17)18/h1,3,15H,2,4-5H2,(H,11,16)

InChI Key

VOXUFOPZGRTSJY-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(C(=O)NCCO)(F)F

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(C(=O)NCCO)(F)F

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KU2285;  KU-2285;  KU 2285.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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